molecular formula C2H2Cl2F2 B167932 1,1-Dichloro-1,2-difluoroethane CAS No. 1842-05-3

1,1-Dichloro-1,2-difluoroethane

Cat. No.: B167932
CAS No.: 1842-05-3
M. Wt: 134.94 g/mol
InChI Key: OIQOUHIUUREZOM-UHFFFAOYSA-N
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Chemical Reactions Analysis

1,1-Dichloro-1,2-difluoroethane is chemically inert in many situations but can undergo several types of reactions:

Common reagents used in these reactions include strong oxidizing agents, active metals, and acids. Major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

1,1-Dichloro-1,2-difluoroethane can be compared with other similar compounds such as:

These compounds share similar chemical structures but differ in their physical properties and specific applications. The uniqueness of this compound lies in its specific use as a refrigerant and its regulatory status due to its ozone-depleting potential .

Properties

IUPAC Name

1,1-dichloro-1,2-difluoroethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2Cl2F2/c3-2(4,6)1-5/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIQOUHIUUREZOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(Cl)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2Cl2F2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7073278
Record name Ethane, 1,1-dichloro-1,2-difluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7073278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1842-05-3
Record name Ethane, 1,1-dichloro-1,2-difluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001842053
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethane, 1,1-dichloro-1,2-difluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7073278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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